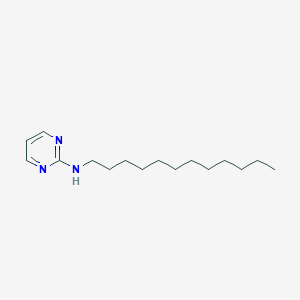![molecular formula C23H19N3O2S B303559 3-amino-N-(4-phenoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303559.png)
3-amino-N-(4-phenoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-amino-N-(4-phenoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a novel small molecule that has garnered significant interest in the scientific community. This compound has been synthesized through a unique method and has shown promising results in various scientific research applications. In
作用機序
The mechanism of action of 3-amino-N-(4-phenoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. It is also believed that this compound inhibits the replication of viruses by interfering with viral RNA synthesis and assembly.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-(4-phenoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide have been studied extensively. This compound has been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in inflammation. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to inhibit the replication of viruses such as HIV and HCV.
実験室実験の利点と制限
The advantages of using 3-amino-N-(4-phenoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-viral properties. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells and has a potent anti-inflammatory effect. It has also shown promising results in inhibiting the replication of viruses such as HIV and HCV. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 3-amino-N-(4-phenoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide. One possible direction is to study the efficacy of this compound in animal models of inflammation, cancer, and viral infections. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential toxicity of this compound at high concentrations should be further investigated. Finally, the structural modification of this compound to improve its solubility and bioavailability should be explored.
合成法
The synthesis of 3-amino-N-(4-phenoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves a multi-step process. The starting material is 4-phenoxyphenylboronic acid, which is subjected to Suzuki-Miyaura coupling with 6,7-dihydro-5H-cyclopenta[b]thiophene-3-carboxylic acid. The resulting product is then subjected to a one-pot reaction with 2-bromo-3-nitropyridine, followed by reduction with tin chloride to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
The compound 3-amino-N-(4-phenoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells and has a potent anti-inflammatory effect. This compound has also shown promising results in inhibiting the replication of viruses such as HIV and HCV.
特性
製品名 |
3-amino-N-(4-phenoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide |
|---|---|
分子式 |
C23H19N3O2S |
分子量 |
401.5 g/mol |
IUPAC名 |
6-amino-N-(4-phenoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C23H19N3O2S/c24-20-18-13-14-5-4-8-19(14)26-23(18)29-21(20)22(27)25-15-9-11-17(12-10-15)28-16-6-2-1-3-7-16/h1-3,6-7,9-13H,4-5,8,24H2,(H,25,27) |
InChIキー |
MMDVXULYPXJZAX-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)N |
正規SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303493.png)
![3-amino-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303494.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303496.png)
![3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303497.png)
